molecular formula C10H9N3O2 B1307009 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid CAS No. 876718-01-3

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Cat. No. B1307009
M. Wt: 203.2 g/mol
InChI Key: KPKNLIVZZRDKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid” is a chemical compound with the CAS Number: 876718-01-3 . It has a molecular weight of 203.2 and its IUPAC name is 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.2 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Summary of Application

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Methods of Application

The synthesis of these compounds involves multistep synthetic routes . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Results or Outcomes

Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

2. Anticancer Agents

Summary of Application

1,2,4-Triazole derivatives have shown promising anticancer activity . They have been evaluated against three human cancer cell lines including MCF-7, Hela and A549 .

Methods of Application

In this study, three series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones derivatives were designed, synthesized and evaluated for their anticancer activity .

Results or Outcomes

Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

3. Photophysical Properties

Summary of Application

A novel N-arylphthalamic acid derivative, 2-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}carbamoyl)benzoic acid (TMPCB) was synthesized and its absorption and emission spectra were recorded in fifteen different solvents of varying polarities at room temperature .

Methods of Application

The ground state dipole moment of the derivative was calculated experimentally by Guggenheim method and solvatochromic approach proposed by Bilot-Kawski . The singlet excited state dipole moment of TMPCB were calculated experimentally based on different approaches of solvent polarity function proposed by Lippert–Mataga, Bakhshiev, Kawskii-Chamma-Viallet, Reichardt and Bilot-Kawski .

Results or Outcomes

Singlet excited state dipole moment was greater than ground state dipole moment in all the approaches which could be attributed to considerable π- electron density redistribution .

4. Antimicrobial and Antibacterial Properties

Summary of Application

Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial and antibacterial properties .

Methods of Application

These compounds are synthesized through various methods and used in different applications due to their broad biological activities .

Results or Outcomes

These compounds have shown effective antimicrobial and antibacterial properties in various studies .

5. Antiviral Properties

Summary of Application

Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, including antiviral properties .

Methods of Application

These compounds are synthesized through various methods and used in different applications due to their broad biological activities .

Results or Outcomes

These compounds have shown effective antiviral properties in various studies .

6. Agricultural Science

Summary of Application

Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities in agricultural science as potent fungicides, herbicides, and insecticides .

Methods of Application

These compounds are synthesized through various methods and used in different applications due to their broad biological activities .

Results or Outcomes

These compounds have shown effective properties as fungicides, herbicides, and insecticides in various studies .

Safety And Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The results from the study indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKNLIVZZRDKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390252
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

CAS RN

876718-01-3
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.